molecular formula C20H19BrClN3O B2970327 3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1184989-72-7

3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2970327
CAS RN: 1184989-72-7
M. Wt: 432.75
InChI Key: ALSNTLZSKIGTHG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as BCT, is a novel chemical compound that has gained significant attention in the field of scientific research. BCT belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. The unique molecular structure of BCT makes it a promising candidate for various applications, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Pharmacological Research and Receptor Agonists

This compound, as part of the triazaspirodecanone family, has been studied for its potential as a receptor agonist. Specifically, research has focused on the development of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity and moderate to good selectivity versus opioid receptors. These compounds have shown potential as full agonists in biochemical assays, indicating their relevance in pharmacological research aimed at targeting specific receptors for therapeutic purposes (Röver et al., 2000).

Antimicrobial and Antifungal Activities

Triazaspirodecanone derivatives have also been investigated for their antimicrobial and antifungal properties. Studies have synthesized and evaluated the activities of various derivatives against multiple strains of microbes, including fungi and bacteria. Some compounds have shown significant antimicrobial activity, highlighting their potential in developing new treatments for microbial infections (Dalloul et al., 2017).

Anticancer and Antidiabetic Research

In addition, these compounds have been explored for their anticancer and antidiabetic properties. Research has developed analogs that showed high significantly anticancer activities compared with control substances against specific cancer cell lines. Moreover, certain compounds exhibited higher therapeutic indices as inhibitors of enzymes relevant to diabetes management compared with standard antidiabetic drugs, indicating their potential application in anticancer and antidiabetic therapies (Flefel et al., 2019).

Chemical Structure and Conformation Analysis

The chemical structure and conformation of bromo-substituted pyrazoline and isoxazolinone spiro derivatives, closely related to the compound , have been analyzed to understand their molecular configurations better. These analyses have revealed insights into the extended pi conjugation and the influence of substituents on the molecular properties of these compounds, which is crucial for designing molecules with desired pharmacological or chemical properties (Bruno et al., 2004).

properties

IUPAC Name

3-(4-bromophenyl)-8-[(4-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O/c21-16-5-3-15(4-6-16)18-19(26)24-20(23-18)9-11-25(12-10-20)13-14-1-7-17(22)8-2-14/h1-8H,9-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSNTLZSKIGTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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